molecular formula C6H7BF3N B13776025 Boron, (benzenamine)trifluoro-, (T-4)- CAS No. 660-53-7

Boron, (benzenamine)trifluoro-, (T-4)-

Cat. No.: B13776025
CAS No.: 660-53-7
M. Wt: 160.93 g/mol
InChI Key: VVPMIAKJDMDELQ-UHFFFAOYSA-N
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Description

. It is a coordination complex formed between aniline and boron trifluoride. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anilinetrifluoroboron can be synthesized through the reaction of aniline with boron trifluoride. The reaction typically involves the direct combination of aniline and boron trifluoride gas under controlled conditions. The reaction is exothermic and must be carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of anilinetrifluoroboron involves the use of high-purity aniline and boron trifluoride. The reaction is conducted in specialized reactors designed to handle the exothermic nature of the process. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Mechanism of Action

The mechanism of action of anilinetrifluoroboron involves its interaction with various molecular targets. In oxidation reactions, it forms quaternary ammonium cations through the action of water radical cations . In substitution reactions, the trifluoroboron group is replaced by other functional groups, leading to the formation of new compounds . The specific pathways and molecular targets depend on the type of reaction and the reagents used.

Properties

CAS No.

660-53-7

Molecular Formula

C6H7BF3N

Molecular Weight

160.93 g/mol

IUPAC Name

trifluoro-(phenylazaniumyl)boranuide

InChI

InChI=1S/C6H7BF3N/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H,11H2

InChI Key

VVPMIAKJDMDELQ-UHFFFAOYSA-N

Canonical SMILES

[B-]([NH2+]C1=CC=CC=C1)(F)(F)F

Origin of Product

United States

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